3-Chloro-5-fluoro-4-methoxybenzaldehyde
Overview
Description
3-Chloro-5-fluoro-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-5-fluoro-4-methoxybenzaldehyde is Lysine Specific Demethylase 1 (LSD1) . LSD1 is a therapeutic target for cancer treatment and other related diseases .
Mode of Action
This compound interacts with its target, LSD1, by inhibiting its activity .
Biochemical Pathways
The inhibition of LSD1 by this compound affects the methylation status of histones, which can influence gene expression . This can lead to downstream effects on various cellular processes, including cell proliferation and differentiation .
Result of Action
The inhibition of LSD1 by this compound can lead to changes in gene expression, which can result in the death of cancer cells or the halt of their proliferation .
Biochemical Analysis
Biochemical Properties
3-Chloro-5-fluoro-4-methoxybenzaldehyde is involved in various biochemical reactions. It interacts with enzymes and proteins, and these interactions are often characterized by the formation of covalent bonds
Cellular Effects
The effects of this compound on cells and cellular processes are not well-studied. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4-methoxybenzaldehyde typically involves the chlorination and fluorination of 4-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where 4-methoxybenzaldehyde is treated with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to replace the chloro and fluoro groups.
Major Products Formed
Oxidation: 3-Chloro-5-fluoro-4-methoxybenzoic acid.
Reduction: 3-Chloro-5-fluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-fluoro-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Lacks the fluoro substituent.
4-Fluoro-3-methoxybenzaldehyde: Lacks the chloro substituent.
3-Fluoro-4-methoxybenzaldehyde: Lacks the chloro substituent.
Uniqueness
3-Chloro-5-fluoro-4-methoxybenzaldehyde is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions in chemical and biological systems. The combination of these substituents can enhance its electrophilic properties and make it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILNMKBXNYUXIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397488 | |
Record name | 3-Chloro-5-fluoro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177994-49-9 | |
Record name | 3-Chloro-5-fluoro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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